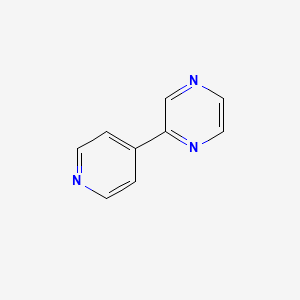
2-(4-Pyridinyl)pyrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Pyridinyl)pyrazine, also known as 2-Pyridylpyrazine (2-PP), is an organic heterocyclic compound that is widely used in scientific research. It is a colorless solid that is insoluble in water but soluble in ethanol and other organic solvents. 2-PP has a wide range of applications in chemistry, biochemistry, and pharmacology. It is used as a building block in the synthesis of various compounds, as a starting material for the synthesis of biologically active compounds, and as a model compound for the study of the structure and function of proteins.
科学的研究の応用
Antimicrobial Activity
2-(pyridin-4-yl)pyrazine derivatives have been studied for their antimicrobial properties. These compounds have shown effectiveness against a variety of microbial strains. The pyrrolopyrazine scaffold, which includes the pyrazine ring, is known to exhibit antimicrobial activities .
Anti-inflammatory Properties
The anti-inflammatory potential of pyrrolopyrazine derivatives, including 2-(pyridin-4-yl)pyrazine, has been explored in various studies. These compounds can inhibit the production of inflammatory cytokines and may serve as leads for the development of new anti-inflammatory drugs .
Antiviral Uses
Pyrrolopyrazine derivatives have also been reported to possess antiviral activities. Their ability to interfere with viral replication makes them candidates for further research in antiviral drug development .
Antifungal Applications
The antifungal effects of 2-(pyridin-4-yl)pyrazine derivatives are another area of interest. These compounds can be effective against fungal pathogens, offering a potential pathway for new antifungal agents .
Antioxidant Effects
These derivatives are being investigated for their antioxidant properties. By scavenging free radicals, they can contribute to the protection of cells from oxidative stress .
Antitumor Activity
The structure of 2-(pyridin-4-yl)pyrazine has been linked to antitumor activities. Research indicates that these compounds can inhibit tumor growth and proliferation, making them valuable in cancer research .
Kinase Inhibition
Kinase inhibitors are crucial in the treatment of various diseases, including cancer. Pyrrolopyrazine derivatives, such as 2-(pyridin-4-yl)pyrazine, have shown promising results in inhibiting kinase activity, which is vital for cell signaling and regulation .
Anti-fibrotic Activity
Recent studies have highlighted the anti-fibrotic activity of pyridinyl pyrimidine derivatives, which are structurally related to 2-(pyridin-4-yl)pyrazine. These compounds have demonstrated the ability to inhibit fibrosis, which is the excessive formation of connective tissue, often leading to organ dysfunction .
作用機序
Target of Action
Pyrrolopyrazine derivatives, which include a pyrrole and a pyrazine ring like 2-(pyridin-4-yl)pyrazine, have exhibited various biological activities such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory . These activities suggest that the compound may interact with a wide range of targets, including various enzymes and receptors.
Biochemical Pathways
Given the broad spectrum of biological activities exhibited by pyrrolopyrazine derivatives , it can be speculated that the compound may influence a variety of biochemical pathways, including those involved in inflammation, oxidative stress, cell proliferation, and apoptosis.
Result of Action
Based on the biological activities of similar pyrrolopyrazine derivatives , it can be inferred that the compound may exert antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory effects at the molecular and cellular levels.
特性
IUPAC Name |
2-pyridin-4-ylpyrazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3/c1-3-10-4-2-8(1)9-7-11-5-6-12-9/h1-7H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGMAQUKSVXFRJG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NC=CN=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Methyl-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione](/img/structure/B2361037.png)

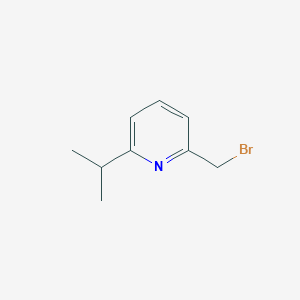
![N-[4-(4-methyl-1H-imidazol-1-yl)benzyl]thiophene-3-carboxamide](/img/structure/B2361041.png)
![2,5-Dichloro-4-[[(1S)-2,2-dimethylcyclopropyl]methoxy]pyridine](/img/structure/B2361042.png)
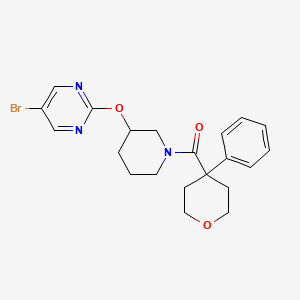
![N-[(5-Methyl-1,2-oxazol-4-yl)methyl]prop-2-enamide](/img/structure/B2361044.png)
![3-chloro-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide](/img/structure/B2361046.png)
![N-(2,5-dimethylphenyl)-2-[[3-(2-fluorophenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2361048.png)
![methyl 2-(1-methyl-1H-pyrazole-5-carboxamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2361051.png)
![N-(2,6-dimethylphenyl)-2-{(3Z)-3-[3-(4-fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B2361052.png)
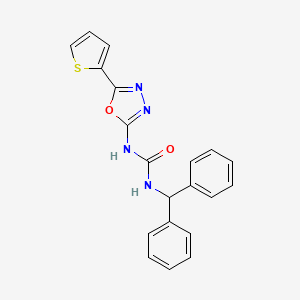
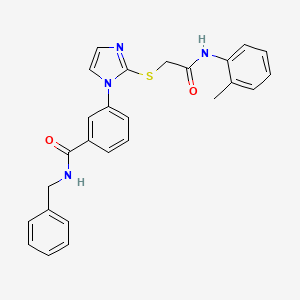
![2-[1-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2361057.png)